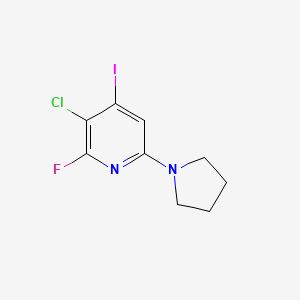

3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine

Description

3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)-pyridine (molecular formula: C₉H₉ClFIN₂, molecular weight: 326.54 g/mol) is a polyhalogenated pyridine derivative featuring chloro, fluoro, and iodo substituents at positions 3, 2, and 4, respectively, along with a pyrrolidin-1-yl group at position 6 . This compound’s structure combines electron-withdrawing halogens and an electron-donating pyrrolidine ring, creating unique electronic and steric properties. It is cataloged as a research chemical, likely used in pharmaceutical or materials science applications .

Properties

IUPAC Name |

3-chloro-2-fluoro-4-iodo-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFIN2/c10-8-6(12)5-7(13-9(8)11)14-3-1-2-4-14/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLXXFMEOMFIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C(=C2)I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:

Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the pyridine ring using halogenating agents such as N-chlorosuccinimide, N-fluorobenzenesulfonimide, and iodine monochloride.

Nucleophilic Substitution: The pyrrolidine group is introduced via nucleophilic substitution using pyrrolidine and a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The iodine atom allows for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

- **Oxidation

Nucleophilic Substitution: Pyrrolidine, sodium hydride, and solvents like dimethylformamide.

Biological Activity

3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)-pyridine (CAS No. 1228666-54-3) is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine moiety, which is known for enhancing biological interactions. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClFIN2, with a molecular weight of 326.54 g/mol. The presence of halogen substituents (chlorine, fluorine, and iodine) is significant as these groups can influence the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClFIN2 |

| Molecular Weight | 326.54 g/mol |

| CAS Number | 1228666-54-3 |

| Physical State | Solid |

| Storage Conditions | Store at -20°C |

Antibacterial Activity

Recent studies have indicated that halogenated pyridine derivatives exhibit noteworthy antibacterial properties. In vitro tests have shown that compounds similar to this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of halogen substituents which enhance lipophilicity and cellular uptake.

- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this pyridine derivative have reported MIC values ranging from 0.0039 mg/mL to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, halogenated pyridines have also shown antifungal properties:

- Activity Spectrum : The compound has been tested against various fungal strains, including Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong antifungal activity .

- Comparative Studies : In studies comparing various pyridine derivatives, those with similar structural features to this compound exhibited antifungal MIC values ranging from 16.69 µM to over 200 µM depending on the strain tested .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their biological activities, demonstrating that modifications at specific positions (such as halogen substitutions) could enhance antimicrobial potency .

- Clinical Relevance : Research indicates that compounds with similar structures are being explored for their use in treating infections caused by resistant strains of bacteria and fungi, highlighting the importance of ongoing investigations into their mechanisms and efficacy .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-YL)-pyridine serves as an important scaffold in the development of pharmaceuticals. Its unique halogen substitutions enhance biological activity and selectivity towards specific targets.

Case Study : Research has demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its role in synthesizing inhibitors for protein kinases, which are crucial in cancer progression .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Its pyridine ring structure allows for various functional group modifications, making it a valuable building block.

Data Table: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Intermediate for Synthesis | Used in the synthesis of biologically active compounds | |

| Reagent in Reactions | Acts as a reagent in nucleophilic substitution reactions |

Agrochemical Development

The compound's halogenated structure is beneficial in developing agrochemicals. It can be modified to create herbicides or pesticides with enhanced efficacy and reduced environmental impact.

Case Study : A recent study explored the use of this compound as a precursor for developing novel herbicides that target specific weed species while minimizing harm to crops .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s distinctiveness arises from its substitution pattern. Key analogs and their properties are summarized below:

*Calculated based on molecular formula.

Key Observations :

- Halogen Effects: The iodine atom in the target compound contributes significantly to its molecular weight (~127 g/mol for I vs. ~80 g/mol for Br in the bromo analog).

- Electronic Properties : The fluoro substituent (high electronegativity) deactivates the pyridine ring, while the pyrrolidine group donates electron density, creating a polarized electronic environment. This contrasts with nitro-containing analogs (e.g., 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine), where the nitro group strongly withdraws electrons, reducing nucleophilic substitution reactivity .

Physicochemical and Spectral Properties

- Melting Points: Nitro-containing analogs (e.g., 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine) exhibit higher melting points (>200°C) due to strong intermolecular dipole interactions, whereas pyrrolidine-rich derivatives (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) have lower melting points, reflecting reduced crystallinity .

- Spectroscopic Data :

- ¹H NMR : The pyrrolidin-1-yl group in the target compound shows characteristic peaks at δ 1.8–2.1 ppm (pyrrolidine CH₂) and δ 3.3–3.5 ppm (N–CH₂). Fluorine substituents cause deshielding of adjacent protons .

- HRMS : The iodine isotope pattern (e.g., ¹²⁷I) in the target compound provides a distinct mass signature compared to bromine or chlorine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.